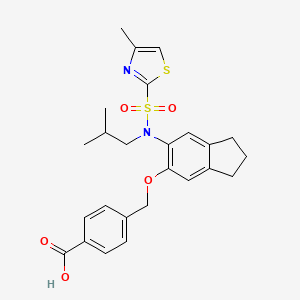

ONO-8130

描述

属性

IUPAC Name |

4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXMDBQCUCDLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459841-96-4 | |

| Record name | ONO 8130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459841964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Preclinical Investigation into the Efficacy of ONO-8130, a Selective EP1 Receptor Antagonist, in Mitigating Bladder Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bladder pain, a significant symptom of conditions like interstitial cystitis/bladder pain syndrome (IC/BPS), presents a considerable therapeutic challenge.[1][2] Prostaglandin E2 (PGE2) has been identified as a key mediator in the pathophysiology of bladder dysfunction and pain.[3][4][5] PGE2 exerts its effects through four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. While the roles of these receptors are complex and sometimes overlapping, emerging research has pinpointed the EP1 receptor as a critical component in the signaling pathways that contribute to bladder pain. This document provides a detailed overview of the mechanism of action of ONO-8130, a selective prostanoid EP1 receptor antagonist, in the context of bladder pain, based on preclinical findings.[6]

Core Mechanism of Action: EP1 Receptor Antagonism

Contrary to targeting the EP4 receptor, this compound functions as a selective antagonist of the EP1 receptor.[6] In the setting of bladder inflammation, such as that induced by cyclophosphamide (CYP), there is an upregulation of cyclooxygenase-2 (COX-2).[6] This leads to increased synthesis of PGE2 in the bladder tissue. PGE2 then acts on EP1 receptors, which are implicated in facilitating bladder afferent nerve activity and the micturition reflex.[6] The activation of EP1 receptors contributes to the perception of bladder pain. This compound mitigates this by blocking the binding of PGE2 to the EP1 receptor, thereby interrupting the downstream signaling cascade that leads to pain.[6]

Signaling Pathway of PGE2-EP1 in Bladder Pain

Caption: PGE2-EP1 signaling cascade in bladder pain and the antagonistic action of this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound in alleviating bladder pain has been demonstrated in a mouse model of cyclophosphamide-induced cystitis. The key quantitative findings are summarized below.[6]

| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (3 mg/kg) | This compound (30 mg/kg) |

| Referred Hyperalgesia (Number of Responses) | ~25 | ~15 | ~5 | ~2 |

| Bladder Pain-like Behavior (Licking Duration, s) | ~30 | ~20 | ~5 | ~1 |

| Bladder Weight (mg) | ~40 | No significant change | No significant change | No significant change |

| Vascular Permeability (Absorbance) | ~0.12 | No significant change | No significant change | No significant change |

Data are approximated from graphical representations in the source literature and illustrate dose-dependent effects.[6]

These data indicate that oral administration of this compound strongly and dose-dependently prevents both referred hyperalgesia and bladder pain-like behaviors in a model of cystitis.[6] Notably, this compound did not significantly affect the increase in bladder weight or vascular permeability, suggesting its primary action is on nociceptive pathways rather than the inflammatory response itself.[6]

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the mechanism of action of this compound.[6]

Cyclophosphamide (CYP)-Induced Cystitis Mouse Model

-

Objective: To induce bladder inflammation and pain to test the efficacy of this compound.

-

Animals: Female mice.

-

Procedure:

-

A single intraperitoneal injection of cyclophosphamide (300 mg/kg) is administered to induce cystitis.

-

Control animals receive a saline injection.

-

This compound is administered orally at doses of 0.3, 3, and 30 mg/kg prior to CYP injection.

-

An additional experiment involves administering this compound (30 mg/kg) after the establishment of cystitis-related pain.

-

Assessment of Bladder Pain-like Nociceptive Behavior

-

Objective: To quantify pain behaviors in conscious mice.

-

Procedures:

-

Referred Hyperalgesia: Mechanical stimuli are applied to the lower abdomen with von Frey filaments. The number of positive responses (licking, flinching, or sharp retraction) is recorded.

-

Bladder Pain-like Behavior: The cumulative duration of licking behavior directed at the lower abdomen is measured over a defined period.

-

Immunohistochemistry for ERK Phosphorylation

-

Objective: To assess the downstream signaling effects of EP1 receptor activation in the spinal cord.

-

Procedure:

-

Mice are anesthetized.

-

Prostaglandin E2 is administered intravesically.

-

The L6 spinal cord segment is harvested.

-

Tissues are sectioned and stained with antibodies specific for phosphorylated extracellular signal-regulated kinase (p-ERK).

-

The level of p-ERK is quantified as an indicator of nociceptive signaling. This compound's ability to block this phosphorylation is assessed.[6]

-

Experimental Workflow

Caption: Workflow for preclinical evaluation of this compound in a mouse model of bladder pain.

Conclusion

Preclinical evidence strongly indicates that this compound, a selective EP1 receptor antagonist, effectively alleviates bladder pain in a model of cyclophosphamide-induced cystitis.[6] Its mechanism of action involves the blockade of the prostaglandin E2/EP1 receptor signaling pathway, which in turn reduces nociceptive signaling, as evidenced by the inhibition of ERK phosphorylation in the spinal cord.[6] These findings suggest that the EP1 receptor is a promising therapeutic target for the treatment of bladder pain, particularly in conditions such as interstitial cystitis.[6] Further investigation, including clinical trials, would be necessary to establish the safety and efficacy of this compound in human patients.

References

- 1. Interventions for treating people with symptoms of bladder pain syndrome: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Effects of pharmacological neurotrophin receptor inhibition on bladder function in female mice with cyclophosphamide-induced cystitis [frontiersin.org]

- 3. Expression of E-series prostaglandin (EP) receptors and urodynamic effects of an EP4 receptor antagonist on cyclophosphamide-induced overactive bladder in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Frontiers | Prostaglandin E2 and F2alpha Modulate Urinary Bladder Urothelium, Lamina Propria and Detrusor Contractility via the FP Receptor [frontiersin.org]

- 6. This compound, a selective prostanoid EP1 receptor antagonist, relieves bladder pain in mice with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-8130: A Deep Dive into its EP1 Receptor Selectivity and Affinity

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of ONO-8130, a potent and selective antagonist for the E-type prostanoid receptor 1 (EP1). This document is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions and functional characteristics of this compound. We will explore its binding affinity, selectivity against other prostanoid receptors, and the experimental methodologies used to determine these properties.

Executive Summary

This compound is a selective, orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1.[1] It exhibits a high binding affinity for the human EP1 receptor with a reported Ki value of 1.9 nM.[1] Notably, this compound demonstrates a remarkable selectivity for the EP1 receptor, being over 1000-fold more selective for EP1 than for other EP receptor subtypes.[1] Functionally, it acts as a potent antagonist, effectively blocking the contraction of guinea pig tracheal segments with a pKB of 8.93.[2] The EP1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium. This compound effectively antagonizes this signaling pathway.

This compound Binding Affinity and Selectivity

The affinity and selectivity of this compound have been determined through rigorous radioligand binding assays. The following tables summarize the quantitative data available for this compound's interaction with the EP1 receptor and its selectivity over other prostanoid receptors.

Table 1: Binding Affinity of this compound for the Human EP1 Receptor

| Compound | Receptor | Parameter | Value |

| This compound | Human EP1 | Ki | 1.9 nM[1] |

Table 2: Functional Antagonism of this compound

| Compound | Assay System | Parameter | Value |

| This compound | Guinea Pig Tracheal Segments | pKB | 8.93[2] |

Table 3: Selectivity Profile of this compound

| Receptor Subtype | Selectivity vs. EP1 |

| Other EP Receptors | >1000-fold[1] |

Detailed Ki or IC50 values for other prostanoid receptors (DP, FP, IP, TP, and EP2, EP3, EP4 subtypes) are not consistently available in the public domain, with most sources citing the greater than 1000-fold selectivity.[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to characterize the binding and functional activity of EP1 receptor antagonists like this compound.

Radioligand Binding Assay for EP1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the EP1 receptor.

Objective: To quantify the affinity of this compound for the human EP1 receptor.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor.

-

Cell membrane preparation from the above cells.

-

Radioligand: [3H]-PGE2.

-

Test compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: A high concentration of unlabeled PGE2.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Workflow:

Radioligand Binding Assay Workflow

Procedure:

-

Membrane Preparation: Membranes from HEK293 cells expressing the human EP1 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([3H]-PGE2) and a range of concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay for Functional Antagonism

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an EP1 receptor agonist.

Objective: To determine the functional potency of this compound as an antagonist of the EP1 receptor.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

EP1 receptor agonist (e.g., PGE2).

-

Test compound: this compound.

-

A fluorescence plate reader with an injection system.

Workflow:

Intracellular Calcium Mobilization Assay Workflow

Procedure:

-

Cell Preparation: HEK293 cells expressing the human EP1 receptor are seeded into a microplate and loaded with a calcium-sensitive fluorescent dye.

-

Antagonist Incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Baseline Measurement: The baseline fluorescence is measured before the addition of the agonist.

-

Agonist Stimulation: An EP1 receptor agonist (e.g., PGE2) is added to the wells, and the change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.

-

Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the agonist-induced calcium response. The IC50 value, the concentration of this compound that causes a 50% inhibition of the maximal agonist response, is determined. This can be used to calculate the antagonist's potency, often expressed as a pA2 or pKB value.

EP1 Receptor Signaling Pathway

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of this pathway leads to the mobilization of intracellular calcium.

EP1 Receptor Signaling Pathway

Pathway Description:

-

Ligand Binding: Prostaglandin E2 (PGE2) binds to the EP1 receptor.

-

G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

PLC Activation: The activated alpha subunit of Gq activates phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

PKC Activation: The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC).

-

Cellular Response: The elevated intracellular calcium and activated PKC lead to various downstream cellular responses, such as smooth muscle contraction and neurotransmitter release.

Conclusion

This compound is a highly potent and selective antagonist of the EP1 receptor. Its pharmacological profile, characterized by high affinity and selectivity, makes it a valuable tool for investigating the physiological and pathological roles of the EP1 receptor. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers in the field of prostanoid pharmacology and drug discovery. Further research into the detailed selectivity profile across all prostanoid receptors would provide an even more complete picture of this compound's specificity.

References

ONO-8130 Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8130 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor EP1.[1] The EP1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is implicated in a variety of physiological and pathophysiological processes, including pain, inflammation, and cancer. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the EP1 receptor, thereby blocking the actions of its endogenous ligand, PGE2. The EP1 receptor is canonically coupled to the Gq alpha subunit of heterotrimeric G proteins. Inhibition of this interaction by this compound is the primary upstream event that leads to the modulation of a cascade of intracellular signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with the EP1 receptor.

| Parameter | Value | Species/System | Reference |

| Ki | 1.9 nM | Not Specified | [1][2] |

| pKB | 8.93 | Guinea Pig Trachea | [3] |

Note: pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in an agonist's concentration-response curve. A pKB of 8.93 corresponds to a KB of approximately 1.17 nM.

Downstream Signaling Pathways

Gq-PLC-IP3-Ca2+ Signaling Pathway

The primary and most well-established downstream signaling cascade initiated by EP1 receptor activation is the Gq-Phospholipase C (PLC) pathway. As an antagonist, this compound inhibits this entire cascade.

Pathway Description:

-

PGE2 Binding: Under normal physiological conditions, PGE2 binds to and activates the EP1 receptor.

-

Gq Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated Gq protein. The Gq alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.

-

PLC Activation: The activated Gq alpha subunit then binds to and activates Phospholipase C (PLC).

-

IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC) isoforms.

Effect of this compound: By blocking the initial binding of PGE2 to the EP1 receptor, this compound prevents the activation of Gq and all subsequent downstream events, resulting in a reduction of intracellular calcium mobilization and PKC activation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

A key consequence of PKC activation is the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway.

Pathway Description:

-

PKC-Mediated Activation: Activated PKC can phosphorylate and activate downstream kinases, including Raf.

-

Raf-MEK-ERK Cascade: Raf, in turn, phosphorylates and activates MEK (MAPK/ERK Kinase), which then phosphorylates and activates ERK1/2.

-

Nuclear Translocation and Gene Expression: Phosphorylated ERK (p-ERK) can translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that influence cell proliferation, differentiation, and survival.

Effect of this compound: By preventing the upstream activation of PKC, this compound leads to the inhibition of the Raf-MEK-ERK cascade, resulting in decreased levels of phosphorylated ERK. This has been demonstrated in vivo, where this compound blocks the phosphorylation of ERK in the L6 spinal cord.

Potential Modulation of Tissue Factor (TF) and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

While direct studies with this compound are limited, research on other EP1 antagonists suggests potential roles for the EP1 receptor in modulating Tissue Factor (TF) expression and Peroxisome Proliferator-Activated Receptor (PPAR) activity.

-

Tissue Factor Expression: In human umbilical vein endothelial cells (HUVECs), the EP1 receptor pathway may be involved in cytokine-induced tissue factor expression. An EP1 antagonist was shown to inhibit this process.

-

PPAR Activation: In HUVECs, PGE2 has been shown to activate PPAR expression through the EP1 receptor, an effect that was inhibited by an EP1 antagonist.

These findings suggest that this compound could potentially influence coagulation and metabolic processes through these pathways, although further investigation is required to confirm these effects.

Experimental Protocols

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This protocol describes a common method for measuring changes in intracellular calcium concentration.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye leakage)

-

Cell line expressing the EP1 receptor

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Culture: Seed cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.

-

Dye Loading Solution Preparation: Prepare a loading solution containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (0.02-0.04%), and optionally probenecid (1-2.5 mM) in HBS.

-

Cell Loading:

-

Wash cells once with HBS.

-

Add the Fura-2 AM loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

Remove the loading solution and wash the cells twice with HBS (containing probenecid if used).

-

Add fresh HBS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Measurement:

-

Establish a baseline fluorescence reading.

-

Add this compound at various concentrations and incubate for a predetermined time.

-

Stimulate the cells with a known EP1 agonist (e.g., PGE2).

-

Record the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380). An increase in this ratio indicates an increase in intracellular calcium. The inhibitory effect of this compound can be quantified by measuring the reduction in the agonist-induced calcium response.

ERK Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the levels of phosphorylated ERK.

Materials:

-

Cell line expressing the EP1 receptor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells and grow to desired confluency.

-

Serum-starve cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Pre-treat cells with various concentrations of this compound for a specified time.

-

Stimulate cells with an EP1 agonist (e.g., PGE2) for a short period (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add the ECL substrate.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of p-ERK to t-ERK.

-

Conclusion

This compound is a selective EP1 receptor antagonist that primarily functions by inhibiting the Gq-PLC-Ca2+ signaling pathway. A significant downstream consequence of this inhibition is the suppression of the MAPK/ERK signaling cascade, which likely underlies its observed analgesic effects. Emerging evidence suggests that this compound may also modulate other important cellular processes, such as coagulation and metabolism, through its influence on tissue factor and PPAR signaling, respectively. The experimental protocols provided in this guide offer a framework for further investigation into the nuanced downstream effects of this compound. As research continues, a more comprehensive understanding of the full spectrum of this compound's signaling modulation will undoubtedly emerge, further clarifying its therapeutic potential.

References

a selective prostanoid EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction.

Technical Guide: The Role of ONO-8711, a Selective Prostanoid EP1 Receptor Antagonist, in a Rat Model of Neuropathic Pain

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the effects of the selective prostanoid EP1 receptor antagonist, ONO-8711, on hyperalgesia, allodynia, and c-fos gene expression in a rat model of chronic nerve constriction.

Introduction

Neuropathic pain, a debilitating condition resulting from nerve injury, is characterized by hypersensitivity to stimuli, manifesting as hyperalgesia (an exaggerated response to noxious stimuli) and allodynia (pain resulting from normally non-noxious stimuli).[1][2] The Chronic Constriction Injury (CCI) model in rats is a widely used and robust preclinical model to simulate these features of neuropathic pain.[1][3][4]

Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a significant role in pain sensitization.[5][6][7] It exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[8][9] The EP1 receptor, in particular, is implicated in mediating pain perception.[5][10] Activation of the EP1 receptor by PGE2 initiates a signaling cascade that increases intracellular calcium levels, contributing to neuronal hyperexcitability and pain transmission.[8][9][11]

This technical guide focuses on the research demonstrating the therapeutic potential of ONO-8711, a selective antagonist of the EP1 receptor. Studies show that ONO-8711 can significantly reduce the behavioral and cellular markers of neuropathic pain in the rat CCI model, suggesting that EP1 receptor antagonism is a promising strategy for the development of novel analgesics.[12]

Experimental Protocols

Chronic Constriction Injury (CCI) Rat Model

The CCI model is a standard surgical procedure used to induce neuropathic pain.[4]

-

Animal Subjects: Male Sprague-Dawley rats are typically used.[13]

-

Anesthesia: Rats are anesthetized, commonly with isoflurane.[3][13]

-

Surgical Procedure:

-

The common sciatic nerve of the left hind paw is exposed at the mid-thigh level through a skin incision and blunt dissection of the biceps femoris muscle.[3][14]

-

Proximal to the sciatic nerve's trifurcation, three to four loose ligatures are tied around the nerve with approximately 1 mm spacing.[1][3] Chromic gut sutures are commonly used for this purpose.[4][14][15]

-

The muscle and skin layers are then closed with sutures.[15]

-

-

Sham Control: In sham-operated rats, the sciatic nerve is exposed in the same manner, but no ligatures are applied.[1] This group serves as a control for surgical trauma.

Drug Administration

-

Compound: ONO-8711, a selective prostanoid EP1 receptor antagonist.[12]

-

Administration Route: Oral administration is a common route for this compound in the cited studies.[12]

-

Dosage Regimens:

-

Vehicle Control: A saline or other appropriate vehicle solution is administered to a separate cohort of CCI rats as a control group.[12]

Behavioral Testing for Hyperalgesia and Allodynia

Behavioral tests are conducted to quantify pain responses.

-

Mechanical Allodynia (von Frey Test):

-

Rats are placed on a mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw adjacent to the wound.[16]

-

The withdrawal threshold is determined as the filament force that elicits a paw withdrawal response. A lower threshold indicates increased mechanical sensitivity (allodynia).[14]

-

-

Thermal Hyperalgesia (Plantar or Hot Plate Test):

-

A focused, radiant heat source is aimed at the plantar surface of the rat's hind paw.

-

The time taken for the rat to withdraw its paw (paw withdrawal latency) is measured.[14]

-

A shorter latency compared to baseline or sham controls indicates thermal hyperalgesia.

-

c-fos Gene Expression Analysis

The protein product of the c-fos gene is used as a marker for neuronal activation in response to noxious stimuli.[12][17]

-

Tissue Preparation: On day 15, following the repeated dose regimen, rats are deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). The lumbar spinal cord is then dissected.[12]

-

Immunohistochemistry:

-

The spinal cord tissue is sectioned.

-

Sections are incubated with a primary antibody specific for the c-fos protein.

-

A secondary antibody conjugated to a detectable marker is then applied.

-

The number of c-fos-positive cells is counted under a microscope in specific laminae (I-II, III-IV, and V-X) of the spinal cord dorsal horn.[12][18][19] An increase in c-fos positive cells correlates with increased neuronal activity due to pain signaling.

-

Data Presentation

The following tables summarize the quantitative findings from the study by Kawahara et al. (2001), demonstrating the effects of ONO-8711.[12]

Table 1: Effect of a Single Dose of ONO-8711 on Mechanical Allodynia and Hyperalgesia on Day 8 Post-CCI.

| Treatment Group | Time Post-Administration | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |

| Saline | 1 h | 3.8 ± 0.5 | 6.5 ± 0.8 |

| 2 h | 3.9 ± 0.6 | 6.7 ± 0.9 | |

| 24 h | 4.0 ± 0.5 | 6.8 ± 0.7 | |

| ONO-8711 | 1 h | 7.9 ± 1.1 | 10.2 ± 1.3 |

| 2 h | 7.5 ± 1.0 | 9.8 ± 1.2 | |

| 24 h | 4.2 ± 0.6 | 7.0 ± 0.8 |

*Data are presented as Mean ± SEM. P < 0.01 compared with the saline-treated group. A single dose of ONO-8711 significantly reduced allodynia and hyperalgesia at 1 and 2 hours, with effects diminishing by 24 hours.[12]

Table 2: Effect of Repeated ONO-8711 Administration (Days 8-14) on Mechanical Allodynia and Hyperalgesia on Day 15 Post-CCI.

| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |

| Sham | 14.5 ± 1.2 | 13.8 ± 1.5 |

| CCI + Saline | 4.1 ± 0.7 | 6.9 ± 1.0 |

| CCI + ONO-8711 | 10.5 ± 1.3 | 11.5 ± 1.4 |

*Data are presented as Mean ± SEM. P < 0.01 compared with the CCI + Saline group. Repeated administration of ONO-8711 significantly attenuated both mechanical allodynia and thermal hyperalgesia.[12]

Table 3: Effect of Repeated ONO-8711 Administration (Days 8-14) on c-fos Positive Cells in the Lumbar Spinal Cord on Day 15 Post-CCI.

| Treatment Group | c-fos Positive Cells (Laminae I-II) | c-fos Positive Cells (Laminae III-IV) | c-fos Positive Cells (Laminae V-X) |

| Sham | 10 ± 2 | 5 ± 1 | 8 ± 2 |

| CCI + Saline | 45 ± 5 | 28 ± 4 | 35 ± 5 |

| CCI + ONO-8711 | 20 ± 3 | 12 ± 2 | 15 ± 3* |

*Data are presented as Mean ± SEM. P < 0.01 compared with the CCI + Saline group. ONO-8711 treatment significantly reduced the number of activated neurons (c-fos positive cells) in all examined laminae of the spinal cord dorsal horn.[12]

Visualizations: Pathways and Workflows

Prostanoid EP1 Receptor Signaling Pathway

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Chronic constriction injury-induced nociception is relieved by nanomedicine-mediated decrease of rat hippocampal tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic constriction injury in rats [bio-protocol.org]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel role of prostaglandin E2 in neuropathic pain: blockade of microglial migration in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 9. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 10. Prostanoid receptor EP1 and Cox-2 in injured human nerves and a rat model of nerve injury: a time-course study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin EP1 receptor - Wikiwand [wikiwand.com]

- 12. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sigma-1 Receptor Inhibition Reduces Mechanical Allodynia and Modulate Neuroinflammation in Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 15. criver.com [criver.com]

- 16. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), ONO-8711, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. c-fos expression in isolated rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Expression of c-fos in gastric myenteric plexus and spinal cord of rats with cervical spondylosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Increased c-fos expression in spinal neurons after irritation of the lower urinary tract in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

ONO-8130: A Prostanoid EP1 Receptor Antagonist for Neuropathic Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The prostaglandin E2 (PGE2) receptor subtype 1 (EP1) has emerged as a promising target for the development of novel analgesics. ONO-8130 is a potent and selective antagonist of the EP1 receptor. While direct preclinical studies of this compound in established neuropathic pain models are not yet published, its mechanism of action, coupled with compelling evidence from studies with other selective EP1 antagonists in neuropathic pain models, strongly suggests its potential as a therapeutic agent and a valuable research tool in this field. This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways relevant to the investigation of this compound in neuropathic pain.

This compound: Core Pharmacology and Rationale for Neuropathic Pain

This compound is a selective and orally bioavailable antagonist of the prostanoid EP1 receptor, with a Ki value of 1.9 nM and over 1000-fold selectivity for EP1 over other EP receptor subtypes.[1] The EP1 receptor, a Gq-protein coupled receptor, is activated by its endogenous ligand, prostaglandin E2 (PGE2). In the context of pain, PGE2 is a key inflammatory mediator that sensitizes nociceptive neurons.

The rationale for investigating this compound in neuropathic pain is supported by the following:

-

EP1 Receptor Upregulation: Following peripheral nerve injury, there is an increase in EP1 receptor levels in sensory neurons.

-

Central Sensitization: Activation of EP1 receptors on the central terminals of primary afferent fibers in the spinal cord contributes to central sensitization, a key mechanism underlying neuropathic pain. This is mediated by an increase in intracellular calcium concentration ([Ca2+]i) in dorsal horn neurons.

-

Efficacy of EP1 Antagonists: Preclinical studies with other selective EP1 antagonists, such as ONO-8711 and ONO-8713, have demonstrated significant attenuation of mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain, including the chronic constriction injury (CCI) model.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in a relevant pain model and for other EP1 antagonists in neuropathic pain models.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Species/Model | Reference |

| Ki (EP1 Receptor) | 1.9 nM | Not Specified | [1] |

| Selectivity | >1000-fold for EP1 vs. other EP receptors | Not Specified | [1] |

| Effective Dose (p.o.) | 0.3-30 mg/kg | Mouse (Cyclophosphamide-induced cystitis) | [4] |

| Effect | Dose-dependent prevention of bladder pain-like behavior and referred hyperalgesia | Mouse (Cyclophosphamide-induced cystitis) | [4] |

Table 2: Efficacy of Selective EP1 Antagonists in Neuropathic Pain Models

| Compound | Model | Species | Dose/Route | Key Findings | Reference |

| ONO-8711 | Chronic Constriction Injury (CCI) | Rat | 10, 30 mg/kg (p.o.) | Significantly reduced mechanical hyperalgesia and allodynia. | [2] |

| ONO-8713 | Peripheral Nerve Injury | Mouse | Not Specified (i.t.) | Attenuated mechanical allodynia. | [3] |

| SC-19220 | Partial Sciatic Nerve Ligation | Rat | Not Specified | Reversed mechanical and thermal hyperalgesia. |

Signaling Pathways and Experimental Workflows

EP1 Receptor Signaling Pathway in Nociception

The following diagram illustrates the signaling cascade initiated by the activation of the EP1 receptor in a dorsal horn neuron, leading to neuronal sensitization.

Caption: EP1 receptor signaling cascade in a nociceptive neuron.

Proposed Experimental Workflow for this compound in a Neuropathic Pain Model

This diagram outlines a typical preclinical workflow to evaluate the efficacy of this compound in a rodent model of neuropathic pain.

Caption: Preclinical workflow for evaluating this compound in neuropathic pain.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in neuropathic pain.

Chronic Constriction Injury (CCI) Model in Rats

This model is widely used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.

-

Animals: Adult male Sprague-Dawley rats (200-250 g).

-

Anesthesia: Isoflurane (2-3% in oxygen) or intraperitoneal injection of a ketamine/xylazine cocktail.

-

Surgical Procedure:

-

Make a small incision on the lateral aspect of the mid-thigh of the left hind limb.

-

Carefully expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between each ligature.

-

Tighten the ligatures until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

Close the muscle layer and skin with appropriate sutures.

-

Sham-operated animals undergo the same procedure without nerve ligation.

-

-

Post-operative Care: Administer analgesics as per institutional guidelines for 24-48 hours post-surgery. Monitor animals for signs of distress or infection.

-

Development of Neuropathic Pain: Mechanical allodynia and thermal hyperalgesia typically develop within 7-14 days post-surgery and persist for several weeks.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Mice

This model is used to study painful diabetic neuropathy.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old).

-

Induction of Diabetes:

-

Administer a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), at a dose of 150-200 mg/kg.

-

Control animals receive an equivalent volume of citrate buffer.

-

-

Confirmation of Diabetes:

-

Monitor blood glucose levels from tail vein blood samples 48-72 hours post-STZ injection and then weekly.

-

Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

-

Development of Neuropathic Pain: Mechanical allodynia and thermal hyperalgesia typically develop within 3-4 weeks after the onset of hyperglycemia.

Behavioral Assessment of Neuropathic Pain

-

Mechanical Allodynia (von Frey Test):

-

Place the animal on an elevated mesh floor and allow it to acclimatize.

-

Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

-

A positive response is a brisk withdrawal or flinching of the paw.

-

The 50% paw withdrawal threshold is determined using the up-down method.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

Place the animal in a plexiglass chamber on a glass floor.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.

-

A cut-off time is used to prevent tissue damage.

-

Conclusion

This compound, as a selective EP1 receptor antagonist, represents a promising avenue for research into novel therapeutics for neuropathic pain. While direct preclinical data in neuropathic pain models are needed, the strong mechanistic rationale and the efficacy of other EP1 antagonists in these models provide a solid foundation for its investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to explore the potential of this compound in addressing the unmet medical need in neuropathic pain.

References

- 1. This compound | EP1 antagonist | Probechem Biochemicals [probechem.com]

- 2. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel role of prostaglandin E2 in neuropathic pain: blockade of microglial migration in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a selective prostanoid EP1 receptor antagonist, relieves bladder pain in mice with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ONO-8130 and EP1 Receptor Antagonism in Neuroinflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute injuries like ischemic stroke to chronic neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), are key players in initiating and propagating the neuroinflammatory cascade. A central mediator in this process is Prostaglandin E2 (PGE2), a lipid signaling molecule derived from arachidonic acid. PGE2 exerts its diverse effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. While the roles of these receptors are complex and sometimes opposing, the EP1 receptor has emerged as a significant contributor to neurotoxic and pro-inflammatory pathways.

This technical guide focuses on ONO-8130 , a selective antagonist of the Prostanoid EP1 receptor[1]. While the initial query connected this compound to neuroinflammation, it is crucial to clarify its mechanism. The modulation of neuroinflammation by targeting PGE2 receptors is a dynamic field, with EP4 receptor agonism often cited for its anti-inflammatory effects. However, a distinct body of evidence, which will be detailed here, points to the therapeutic potential of EP1 receptor antagonism in mitigating neuronal damage, particularly in the context of excitotoxicity and ischemic injury[2][3]. This document will synthesize the available preclinical data on this compound and other selective EP1 antagonists, detailing the underlying signaling pathways, experimental findings, and methodologies.

The Prostaglandin EP1 Receptor Signaling Pathway

The EP1 receptor is a Gq-protein coupled receptor. Upon binding of its ligand, PGE2, the Gq protein activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium is a key event that initiates downstream signaling cascades, often leading to the activation of protein kinase C (PKC) and other calcium-dependent enzymes that can contribute to neuronal hyperexcitability and cell death pathways.

This compound, as a selective antagonist, blocks PGE2 from binding to the EP1 receptor, thereby inhibiting this entire downstream signaling cascade and preventing the pathological rise in intracellular calcium.

Preclinical Evidence for EP1 Antagonism in Neuroinflammation

Studies using this compound and other selective EP1 antagonists have demonstrated significant neuroprotective effects in various preclinical models of neurological injury.

Ischemic and Excitotoxic Injury

A primary area of investigation for EP1 antagonists is in models of ischemic stroke and excitotoxicity. The excessive release of glutamate during an ischemic event leads to overstimulation of neuronal receptors and a massive influx of calcium, a key driver of cell death. By blocking an additional pathway for calcium mobilization, EP1 antagonists can reduce this neurotoxic burden.

Studies have shown that EP1 receptor antagonists can:

-

Reduce infarct volume in animal models of focal cerebral ischemia[2].

-

Provide neuroprotection even when administered with a significant delay (up to 12 hours) after the ischemic event, suggesting a wide therapeutic window[2].

-

Improve neurological function following ischemic injury[2].

-

Protect hippocampal neurons from oxygen-glucose deprivation (OGD), an in vitro model of ischemia[3].

Neuropathic Pain

Neuroinflammation is also a key driver of neuropathic pain. Research using the EP1 antagonist ONO-8711 in a rat model of chronic nerve constriction demonstrated that blockade of the EP1 receptor significantly reduced hyperalgesia and allodynia[4]. This effect was associated with a reduction in the expression of c-fos, a marker of neuronal activation, in the spinal cord[4]. Similarly, this compound has been shown to relieve bladder pain in a mouse model of cyclophosphamide-induced cystitis by blocking the phosphorylation of ERK in the spinal cord, a downstream marker of nociceptive signaling[1].

The Role of Microglia

The interaction between neurons and microglia is critical in the context of neuroinflammation. While EP1 antagonists show direct neuroprotective effects, microglia can modulate their efficacy. One study found that while EP1 antagonists were neuroprotective in pure neuronal cultures, their protective effect was blocked in the presence of microglia[5]. This suggests that microglia may induce changes in neurons, possibly by altering the expression or localization of the EP1 receptor itself, that render the antagonists less effective[5]. This highlights the complexity of targeting neuroinflammatory pathways within the intricate cellular environment of the CNS.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies involving selective EP1 receptor antagonists.

Table 1: In Vivo Efficacy of EP1 Antagonists in Disease Models

| Compound | Model | Species | Dosing Regimen | Key Finding | Reference |

| This compound | Cyclophosphamide-induced cystitis | Mouse | 0.3-30 mg/kg (Oral) | Dose-dependent prevention of bladder pain-like behavior and hyperalgesia. | [1] |

| ONO-8711 | Chronic Constriction Injury (Neuropathic Pain) | Rat | 10 mg/kg (Oral, daily for 7 days) | Significant reduction in hyperalgesia and allodynia. | [4] |

| SC51089 | Middle Cerebral Artery Occlusion (Ischemia) | Mouse | 0.3-3 mg/kg (i.p.) | Dose-dependent reduction in infarct volume. Effective up to 12h post-occlusion. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in the cited research.

In Vivo Model: Cyclophosphamide-Induced Cystitis

-

Objective: To assess the analgesic effect of this compound on inflammatory bladder pain.

-

Animal Model: Female ddY mice.

-

Induction: A single intraperitoneal (i.p.) injection of cyclophosphamide (300 mg/kg) is administered to induce cystitis.

-

Treatment Protocol: this compound is administered orally at doses ranging from 0.3 to 30 mg/kg either before (prophylactic) or after (therapeutic) the cyclophosphamide injection.

-

Behavioral Assessment: Nociceptive behaviors, such as licking of the lower abdomen, are counted for a defined period (e.g., 4 hours post-induction). Referred hyperalgesia is measured by assessing the withdrawal threshold to mechanical stimulation (e.g., von Frey filaments) of the hind paw.

-

Biochemical Endpoint: Following behavioral tests, animals are euthanized, and the L6 spinal cord is dissected for immunohistochemical analysis of phosphorylated ERK (p-ERK), a marker of neuronal activation.

-

Reference: [1]

In Vitro Model: Microglia-Neuron Co-culture

-

Objective: To determine the influence of microglia on the neuroprotective effects of EP1 antagonists against excitotoxicity.

-

Cell Cultures:

-

Neuronal-enriched cultures: Primary cortical neurons are prepared from embryonic day 15-16 mice.

-

Microglial cultures: Primary microglia are isolated from the cerebral cortices of postnatal day 1-3 mice.

-

-

Co-culture Setup: Microglia are cultured on permeable transwell inserts which are then placed above the neuronal-enriched cultures, allowing for communication via secreted factors without direct cell-to-cell contact.

-

Experimental Protocol:

-

Microglia on inserts are placed over neuronal cultures for 48 hours.

-

Cultures are pre-treated with an EP1 antagonist (e.g., ONO-8711 or SC 51089) for 30 minutes.

-

Excitotoxicity is induced by adding N-methyl-D-aspartate (NMDA) to the culture medium.

-

After 24 hours, neuronal cell death is quantified using an LDH (lactate dehydrogenase) assay, which measures membrane damage.

-

-

Endpoint Analysis: LDH release into the culture medium is measured and expressed as a percentage of the total LDH released from control wells treated with a lysis buffer.

-

Reference: [5]

Conclusion

The available preclinical data strongly indicate that selective antagonism of the prostaglandin EP1 receptor is a viable strategy for mitigating neuronal damage and pain associated with neuroinflammatory conditions. Compounds like This compound effectively block the Gq-coupled, calcium-mobilizing signaling pathway activated by PGE2, which is implicated in excitotoxicity and nociceptive signaling. While the therapeutic potential has been demonstrated in models of ischemic injury and inflammatory pain, the modulating role of microglia highlights the need for further research. Understanding how to overcome the microglial inhibition of EP1 antagonist neuroprotection may be key to successfully translating this therapeutic approach to the clinic. Future work should aim to further characterize the efficacy of EP1 antagonists in chronic neurodegenerative models and elucidate the complex interplay between neuronal and glial EP1 signaling in the context of persistent neuroinflammation.

References

- 1. This compound, a selective prostanoid EP1 receptor antagonist, relieves bladder pain in mice with cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Targeting the EP1 Receptor in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current understanding of the prostanoid EP1 receptor's role in oncology. The EP1 receptor antagonist ONO-8130 is primarily investigated for non-oncological indications. Direct evidence for this compound's efficacy in cancer is not publicly available. This guide, therefore, explores the therapeutic potential of targeting the EP1 receptor in cancer, drawing upon preclinical data from other EP1 antagonists as a proxy.

Executive Summary

The prostanoid E2 (PGE2) receptor EP1, a G-protein coupled receptor, has emerged as a potential, albeit complex, therapeutic target in oncology. PGE2, a key inflammatory mediator often upregulated in the tumor microenvironment, exerts its diverse effects through four receptor subtypes (EP1-EP4). The EP1 receptor, by signaling through the Gq/PLC/Ca2+ pathway, has been implicated in various cancer-related processes, including proliferation, migration, and invasion. However, its role appears to be highly context-dependent, with studies indicating both pro-tumorigenic and tumor-suppressive functions depending on the cancer type and subcellular localization of the receptor. This guide provides an in-depth overview of the preclinical evidence for targeting the EP1 receptor in oncology, details relevant experimental protocols, and visualizes the key signaling pathways.

The Prostanoid EP1 Receptor in Cancer

The role of the EP1 receptor in cancer is multifaceted. In several cancer types, including skin, colon, and osteosarcoma, activation of the EP1 receptor has been shown to promote tumor progression.[1][2][3] Conversely, in breast cancer, nuclear expression of the EP1 receptor is associated with a more favorable prognosis, and it has been suggested to function as a metastasis suppressor.[4][5][6] Pharmacological blockade of the EP1 receptor in a murine breast cancer model unexpectedly promoted lung metastasis, highlighting the complexity of this signaling axis.[4][6]

Pro-Tumorigenic Role of the EP1 Receptor

In certain malignancies, the EP1 receptor contributes to cancer progression through various mechanisms:

-

Increased Cell Proliferation and Migration: In oral, colon, and hepatocellular carcinoma, the PGE2/EP1 signaling axis has been shown to enhance cell motility and invasion.[7][8][9]

-

Promotion of Tumor Development: Studies using EP1 receptor knockout mice and selective EP1 antagonists like ONO-8711 have demonstrated a reduction in the development of aberrant crypt foci, which are precursors to colon cancer.[3][10] Similarly, in skin cancer models, EP1 signaling promotes tumor development.[1]

-

Induction of Pro-angiogenic Factors: The PGE2 pathway, in general, is known to stimulate the expression of angiogenic factors like VEGF.[11]

Potential Tumor-Suppressive Role of the EP1 Receptor

In contrast to the findings above, some studies suggest a protective role for the EP1 receptor, particularly in breast cancer:

-

Association with Favorable Prognosis: Nuclear localization of the EP1 receptor in breast cancer correlates with lymph node-negative status and progesterone receptor expression, both of which are markers of a better prognosis.[5][12]

-

Metastasis Suppression: Research indicates that EP1 may function as a metastasis suppressor in breast cancer.[4][6] The mechanism for this is not fully elucidated but may involve the promotion of cellular differentiation.[4]

Quantitative Data on EP1 Antagonism in Oncology

The following tables summarize key quantitative findings from preclinical studies investigating the effects of EP1 receptor antagonists in various cancer models.

Table 1: In Vivo Efficacy of EP1 Antagonists

| Compound | Cancer Model | Animal Model | Dosing | Key Findings | Reference |

| ONO-8711 | Colon Carcinogenesis (ACF formation) | C57BL/6J mice | 500 ppm in diet | 57% reduction in intestinal polyps in Min mice. | [3] |

| ONO-8713 | Colon Carcinogenesis (ACF formation) | C57BL/6J mice | 250, 500, 1000 ppm in diet | Dose-dependent reduction of ACF formation (15%, 30%, and 36% inhibition, respectively). | [10] |

| SC19220 | Breast Cancer Metastasis | Murine model | Pretreatment of tumor cells | 3.7-fold increase in lung tumor colonies. | [4][6] |

| AH6809 | Breast Cancer Metastasis | Murine model | Pretreatment of tumor cells | 5.4-fold increase in lung tumor colonies. | [4][6] |

| SC51089 | Osteosarcoma | MG63 transplanted mice | Not specified | Increased levels of apoptotic markers (Bax, cleaved caspases) and decreased Bcl-2 in tumor tissue. | [2] |

Table 2: In Vitro Effects of EP1 Modulation

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| MG63 | Osteosarcoma | 17-PT-PGE2 (EP1 agonist) | Increased cell proliferation. | [2] |

| Oral Cancer Cells | Oral Squamous Cell Carcinoma | PGE2 | Increased cell migration and ICAM-1 expression via EP1. | [8] |

| Caco-2 | Colorectal Cancer | PGE2 | Mediated apical junctional complex disassembly via EP1 and EP2. | [13] |

| HepG2 | Hepatocellular Carcinoma | ONO-DI-004 (EP1 agonist) | Increased cell viability and migration. | [14] |

Experimental Protocols

Azoxymethane (AOM)-Induced Aberrant Crypt Foci (ACF) Model

This protocol is adapted from studies investigating the effect of EP1 antagonists on colon carcinogenesis.[3][10]

-

Animal Model: Male C57BL/6J mice, 5-6 weeks old.

-

Carcinogen Administration: Intraperitoneal injection of azoxymethane (AOM) at a dose of 10 mg/kg body weight, once a week for 3 weeks.

-

Test Compound Administration: The EP1 antagonist (e.g., ONO-8713) is mixed into the diet at specified concentrations (e.g., 250, 500, 1000 ppm) and administered to the mice during and after AOM treatment for a total of 5 weeks.

-

ACF Analysis: At the end of the treatment period, mice are euthanized, and their colons are removed, flushed with saline, and fixed flat between filter papers in 10% buffered formalin. The colons are then stained with 0.2% methylene blue, and the number of aberrant crypt foci (ACFs) is counted under a light microscope.

In Vivo Metastasis Assay

This protocol is based on studies evaluating the role of EP1 in breast cancer metastasis.[4]

-

Cell Culture: Murine mammary tumor cell lines (e.g., 66.1 or 410.4) are cultured in appropriate media.

-

In Vitro Treatment: Prior to injection, tumor cells are treated with the EP1 antagonist (e.g., SC19220 or AH6809) or vehicle control for a specified time.

-

Animal Model: Female BALB/c mice.

-

Tumor Cell Injection: Treated tumor cells are harvested, washed, and injected into the tail vein of the mice.

-

Metastasis Quantification: After a set period (e.g., 18 days), mice are euthanized, and their lungs are removed and fixed. The number of surface lung tumor colonies is then quantified.

Western Blot Analysis for Signaling Proteins

This is a general protocol to assess the activation of downstream signaling pathways.

-

Cell Treatment: Cancer cell lines are treated with an EP1 agonist or antagonist for various time points.

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of PKC, c-Src, ERK) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

Visualizations

EP1 Receptor Signaling Pathway

Caption: Simplified EP1 receptor signaling pathway in cancer.

Experimental Workflow for Evaluating an EP1 Antagonist

Caption: A hypothetical workflow for the preclinical evaluation of an EP1 antagonist in oncology.

Conclusion and Future Directions

The prostanoid EP1 receptor presents a compelling, yet intricate, target for cancer therapy. While preclinical evidence suggests that antagonism of EP1 could be a viable strategy in certain cancers like colon and skin cancer, its potential tumor-suppressive role in breast cancer warrants caution and further investigation. The development of highly selective EP1 antagonists, such as this compound, provides valuable tools to further dissect the role of this receptor in different cancer contexts.

Future research should focus on:

-

Elucidating the molecular mechanisms that dictate the dual pro- and anti-tumorigenic roles of the EP1 receptor.

-

Investigating the expression and localization of the EP1 receptor across a wider range of human tumors to identify patient populations that may benefit from EP1-targeted therapies.

-

Conducting preclinical studies with this compound in various cancer models to directly assess its therapeutic potential in oncology.

-

Exploring combination therapies where EP1 antagonists could synergize with existing treatments, such as chemotherapy or immunotherapy.

A deeper understanding of the context-dependent functions of the EP1 receptor will be crucial for the successful clinical translation of EP1-targeted therapies in oncology.

References

- 1. The EP1 receptor for prostaglandin E2 promotes the development and progression of malignant murine skin tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1 receptor is involved in prostaglandin E2-induced osteosarcoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Prostaglandin E Receptor EP1 Suppresses Breast Cancer Metastasis and is Linked to Survival Differences and Cancer Disparities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostanoid receptor EP1 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Prostaglandin E2 and Receptors: Insight Into Tumorigenesis, Tumor Progression, and Treatment of Hepatocellular Carcinoma [frontiersin.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aminer.org [aminer.org]

- 13. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostanoid EP1 receptor as the target of (−)-epigallocatechin-3-gallate in suppressing hepatocellular carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

ONO-8130: A Technical Guide for Preclinical Evaluation in Visceral Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical assessment of ONO-8130, a selective prostanoid EP1 receptor antagonist, in the context of visceral hypersensitivity. The document focuses on the core data, experimental protocols, and underlying signaling pathways relevant to the study of this compound in a validated animal model of visceral pain.

Introduction: The Role of the EP1 Receptor in Visceral Pain

Visceral hypersensitivity, a condition characterized by a lowered pain threshold and an exaggerated response to stimuli in the internal organs, is a cornerstone of chronic pain conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS) and irritable bowel syndrome (IBS). Prostaglandin E2 (PGE2) is a key inflammatory mediator that plays a crucial role in sensitizing sensory neurons, thereby contributing to visceral pain.[1] PGE2 exerts its effects through four receptor subtypes, EP1 through EP4. The EP1 receptor, a Gq-protein coupled receptor, is of particular interest as its activation leads to an increase in intracellular calcium concentrations ([Ca2+]i) and the subsequent activation of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway, which are implicated in neuronal sensitization and pain transmission.[1][2]

This compound is a selective and orally active antagonist of the EP1 receptor. Preclinical research has focused on its potential to alleviate visceral pain by blocking the PGE2/EP1 signaling axis. To date, the most comprehensive preclinical evaluation of this compound for visceral hypersensitivity has been conducted in a mouse model of cyclophosphamide (CYP)-induced cystitis, which recapitulates the bladder pain and hypersensitivity seen in IC/BPS.[1]

Mechanism of Action of this compound in Visceral Pain

This compound competitively inhibits the binding of PGE2 to the EP1 receptor on sensory nerve terminals. In the context of visceral inflammation, such as in CYP-induced cystitis, there is an upregulation of cyclooxygenase-2 (COX-2) in the bladder tissue, leading to increased production of PGE2.[1] This elevated PGE2 acts on EP1 receptors located on bladder afferent nerves and in the spinal cord.[1][2]

The activation of EP1 receptors triggers a signaling cascade that results in the phosphorylation of ERK in the L6 spinal cord, a key region for the processing of sensory information from the bladder.[1] Phosphorylated ERK contributes to central sensitization, a state of heightened excitability of spinal neurons, which manifests as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). This compound, by blocking the EP1 receptor, prevents this PGE2-mediated ERK phosphorylation, thereby mitigating the development and maintenance of visceral pain and referred hyperalgesia.[1]

Figure 1: Signaling pathway of this compound's mechanism of action.

Preclinical Model: Cyclophosphamide-Induced Cystitis

The primary preclinical model used to evaluate the efficacy of this compound in visceral hypersensitivity is the cyclophosphamide (CYP)-induced cystitis model in mice. This model is well-established for studying bladder pain and inflammation.

Experimental Protocol

The following protocol is based on the methodology described in studies investigating this compound.[1]

-

Animals: Female mice are typically used for this model.

-

Induction of Cystitis: Cystitis is induced by a single intraperitoneal (i.p.) injection of cyclophosphamide (300 mg/kg). This treatment leads to bladder inflammation, edema, and upregulation of pain-related mediators.[1]

-

Drug Administration:

-

Prophylactic Treatment: this compound is administered orally (p.o.) at doses ranging from 0.3 to 30 mg/kg prior to the induction of cystitis.[1]

-

Therapeutic Treatment: To assess the effect on established pain, this compound (30 mg/kg, p.o.) is administered after cystitis and associated pain behaviors have developed.[1]

-

-

Assessment of Visceral Pain and Hypersensitivity:

-

Bladder Pain-like Nociceptive Behavior: This is assessed by observing and quantifying specific behaviors in conscious mice, such as licking of the lower abdomen.

-

Referred Hyperalgesia: Mechanical sensitivity of the abdominal area is measured using von Frey filaments. A positive response is typically defined as licking the abdomen, flinching/jumping, or abdominal withdrawal. The 50% withdrawal threshold is calculated.

-

-

Biochemical and Histological Analysis:

-

Bladder Weight and Vascular Permeability: To assess the degree of inflammation, the bladder is excised, weighed, and vascular permeability is measured.

-

ERK Phosphorylation: Immunohistochemistry is performed on the L6 spinal cord to detect the phosphorylation of ERK.[1]

-

Figure 2: Experimental workflow for preclinical evaluation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the preclinical evaluation of this compound in the cyclophosphamide-induced cystitis model.[1]

| Parameter Assessed | Treatment Group | Dosage (mg/kg, p.o.) | Outcome |

| Bladder Pain-like Behavior | This compound (Prophylactic) | 0.3 - 30 | Dose-dependent prevention of nociceptive behavior. |

| Referred Hyperalgesia | This compound (Prophylactic) | 0.3 - 30 | Strong, dose-dependent prevention of hyperalgesia. |

| Established Bladder Pain | This compound (Therapeutic) | 30 | Reversal of established cystitis-related bladder pain. |

| Bladder Weight | This compound (Prophylactic) | 0.3 - 30 | Slight effect on the increase in bladder weight. |

| Vascular Permeability | This compound (Prophylactic) | 0.3 - 30 | Slight effect on the increase in vascular permeability. |

| ERK Phosphorylation (L6 Spinal Cord) | This compound | Not specified | Blocked PGE2-induced phosphorylation of ERK. |

Discussion and Future Directions

The preclinical data strongly suggest that this compound is effective in mitigating bladder pain and hypersensitivity in a mouse model of cystitis.[1] Its mechanism of action, through the selective blockade of the EP1 receptor, targets a key pathway in inflammatory pain signaling. The dose-dependent efficacy in both preventing and reversing pain-like behaviors highlights its potential as a therapeutic agent for conditions involving visceral hypersensitivity of the bladder.[1]

It is noteworthy that while this compound significantly attenuated pain, it had only a slight effect on the inflammatory parameters of increased bladder weight and vascular permeability.[1] This suggests that its primary action is on nociceptive signaling rather than on the underlying inflammatory process itself.

A significant portion of the preclinical investigation into this compound for visceral pain has been concentrated on the bladder. Future research could expand the evaluation of this compound to other models of visceral hypersensitivity, such as those for irritable bowel syndrome (e.g., TNBS- or DSS-induced colitis models) or other forms of gastrointestinal pain. Such studies would be crucial in determining the broader applicability of EP1 receptor antagonism for the management of a wider range of visceral pain disorders.

Conclusion

This compound has demonstrated robust efficacy in a preclinical model of bladder pain, a form of visceral hypersensitivity. Its selective antagonism of the EP1 receptor provides a targeted approach to inhibiting a key signaling pathway involved in the generation and maintenance of visceral pain. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in the further investigation of this compound and the therapeutic potential of EP1 receptor antagonism in visceral pain.

References

ONO-8130: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-8130 is a potent and selective antagonist of the prostanoid E receptor 1 (EP1), a G-protein coupled receptor involved in various physiological and pathological processes, including pain signaling. Developed by Ono Pharmaceutical Co., Ltd., this compound has been investigated for its therapeutic potential, particularly in the context of visceral pain. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, intended to support further research and development efforts.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the EP1 receptor.[1][2] Prostaglandin E2 (PGE2), the natural ligand for the EP1 receptor, is a key mediator of inflammation and pain. By blocking the binding of PGE2 to the EP1 receptor, this compound effectively inhibits downstream signaling pathways implicated in nociception.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity and selectivity for the human EP1 receptor. In vitro studies have demonstrated a Ki value of 1.9 nM for the EP1 receptor.[3] The compound shows over 1,000-fold selectivity for the EP1 receptor compared to other prostanoid receptor subtypes (EP2, EP3, and EP4), highlighting its specificity.[3]

| Parameter | Value | Receptor | Species | Reference |

| Ki | 1.9 nM | EP1 | Human | [3] |

| Selectivity | >1000-fold vs. other EP receptors | EP1 | - | [3] |

In Vivo Efficacy: Preclinical Model of Bladder Pain

The therapeutic potential of this compound has been most notably demonstrated in a preclinical mouse model of cyclophosphamide-induced cystitis, a condition that mimics interstitial cystitis or bladder pain syndrome.[1]

Key Findings:

-

Dose-Dependent Analgesia: Oral pre-administration of this compound (0.3-30 mg/kg) dose-dependently prevented both bladder pain-like behavior and referred hyperalgesia in mice with induced cystitis.[1]

-

Reversal of Established Pain: A 30 mg/kg oral dose of this compound was also effective in reversing established cystitis-related bladder pain.[1]

-